N-(2H-1,3-benzodioxol-5-yl)-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamide
Description
This compound features a structurally complex scaffold combining a 1,3-benzodioxole moiety, a tricyclic 3-azatricyclo[7.3.1.0⁵,¹³]trideca system with two ketone groups, and a propanamide linker. The compound’s synthesis likely involves multi-step reactions, including cyclization and amide coupling, as inferred from analogous procedures in thiophene and benzamide derivatives . Though direct pharmacological data is unavailable, its structural motifs align with fungicidal and anticancer agents, warranting further exploration.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c25-19(23-14-7-8-17-18(11-14)29-12-28-17)9-10-24-21(26)15-5-1-3-13-4-2-6-16(20(13)15)22(24)27/h1-8,11H,9-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOZNPIHGMPQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamide is a complex organic compound with significant potential in pharmacological applications due to its unique structural characteristics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety and an azatricyclo structure that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 412.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₅S |
| Molecular Weight | 412.4 g/mol |
| LogP | 2.396 |
| Water Solubility | LogSw: -3.02 |
| Polar Surface Area | 89.706 Ų |
Research indicates that this compound interacts with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It selectively modulates GABAA receptors, which may enhance its anxiolytic and cognitive-enhancing effects compared to traditional drugs.
- Cell Signaling Regulation : It has been observed to regulate signaling pathways associated with cell survival and apoptosis.
Antidiabetic Potential
In vitro studies have demonstrated that derivatives of the benzodioxole structure exhibit significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism:
- IC₅₀ Values :
- Compound IIc: 0.68 µM
- Compound IIa: 0.85 µM
These findings suggest that the compound may be effective in managing diabetes by reducing carbohydrate absorption.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 26 |
| HeLa (Cervical Cancer) | 45 |
| A549 (Lung Cancer) | 65 |
The results indicate significant cytotoxic effects at micromolar concentrations, warranting further investigation into its potential as an anticancer agent.
Study 1: In Vivo Efficacy in Diabetic Mice
In a study involving streptozotocin-induced diabetic mice, compound IIc was administered over five doses, resulting in a notable reduction in blood glucose levels compared to the control group.
Study 2: Cancer Cell Line Screening
A screening of various cancer cell lines revealed that the compound exhibited selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fungicidal Azabicyclo Compounds
The azatricyclic dioxo system in the target compound shares similarities with agricultural fungicides such as procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) . Key comparisons include:
Key Differences :
- The target compound’s larger tricyclic system may offer enhanced binding affinity but reduced solubility compared to smaller bicyclic fungicides.
Key Insights :
- The target compound’s tricyclic system may impose greater synthetic complexity compared to monocyclic thiazolidinediones .
Marine-Derived Secondary Metabolites
Marine actinomycetes produce azacyclic compounds (e.g., salternamides) with structural complexity akin to the target compound . While salternamides exhibit antimicrobial activity, the target compound’s lack of marine-specific functional groups (e.g., halogenation) may limit overlap in bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
